molecular formula C10H20N2O5 B066157 Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate CAS No. 167102-61-6

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

Cat. No.: B066157
CAS No.: 167102-61-6
M. Wt: 248.28 g/mol
InChI Key: DJHNFMPUFGYKTR-SSDOTTSWSA-N
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Description

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a chiral carbamate derivative featuring a hydroxyethyl backbone, an N-methoxy-N-methylcarbamoyl group, and a tert-butyl carbamate protective group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of enantiomerically pure amino acid derivatives and peptidomimetics. Its stereochemical integrity (R-configuration) makes it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl N-[(2R)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHNFMPUFGYKTR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid with N,O-Dimethylhydroxylamine

A foundational synthesis route involves activating 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by coupling with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine.

Procedure :

  • Activation Step : 5.00 g of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is dissolved in 62.1 mL of THF. CDI (6.05 g) is added, and the mixture is stirred at room temperature for 1 hour.

  • Coupling Step : A solution of N,O-dimethylhydroxylamine hydrochloride (3.64 g) and triethylamine (4.02 g) in acetonitrile (62.1 mL) is introduced. The reaction proceeds at room temperature for 15 hours.

  • Work-Up : The mixture is concentrated, extracted with ethyl acetate, washed with citric acid and brine, dried over Na₂SO₄, and evaporated to yield the product.

Yield : ~83% after purification via silica gel chromatography.
Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.16 (s, 3H, N-methyl), 3.68 (s, 3H, O-methyl), 4.18–4.31 (m, 4H, azetidine and hydroxyethyl).

  • MS (ES+) : m/z 318.14 [M+H]⁺.

Grignard Reagent-Mediated Functionalization

Reaction with 3-Fluorophenylmagnesium Bromide

The tert-butyl carbamate intermediate undergoes nucleophilic acyl substitution with Grignard reagents to introduce aryl groups. For example, 3-fluorophenylmagnesium bromide reacts with the activated carbamate in THF under inert conditions.

Procedure :

  • Grignard Addition : A solution of 3-fluorophenylmagnesium bromide (0.506 mmol, 1M in THF) is added dropwise to a cooled (–78°C) solution of tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (61.8 mg, 0.25 mmol) in THF.

  • Reaction Conditions : The mixture warms to room temperature and stirs for 1 hour.

  • Work-Up : Quenching with saturated NH₄Cl, extraction with ethyl acetate, drying (Na₂SO₄), and evaporation afford the product.

Yield : 69 mg (quantitative based on starting material).
Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.22–7.63 (m, aromatic protons), 4.13–4.31 (m, azetidine protons), 1.44 (s, tert-butyl).

Large-Scale Synthesis and Optimization

Lithium-Halogen Exchange with tert-Butyllithium

For scalable production, 1-bromo-4-fluorobenzene is treated with tert-butyllithium in THF at –78°C, followed by addition of the carbamate intermediate.

Procedure :

  • Lithiation : 1-Bromo-4-fluorobenzene (20.0 g, 114 mmol) in THF reacts with tert-butyllithium (1.7M in hexanes, 5.3 mL) at –78°C.

  • Coupling : The lithiated species reacts with tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (20.0 g, 81.9 mmol) in THF.

  • Purification : Column chromatography (petroleum ether/ethyl acetate) yields 21.9 g (96%) of product.

Key Parameters :

  • Temperature control (–78°C) prevents side reactions.

  • Gradient elution (5–25% ethyl acetate in hexanes) ensures purity.

Analytical and Formulation Strategies

Stock Solution Preparation

ParameterValue
Solubility in DMSO≥20 mg/mL
Storage Temperature–20°C (long-term)

Preparation Table :

Stock ConcentrationVolume for 1 mg/mL
1 mM4.0277 mL
5 mM0.8055 mL
10 mM0.4028 mL

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate group, converting it into amines.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is used as a protecting group for amines and alcohols. It allows for selective reactions to occur on other parts of the molecule without affecting the protected groups.

Biology and Medicine

In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. Its protecting group properties are crucial in multi-step syntheses of complex molecules, ensuring that sensitive functional groups remain intact until the final steps.

Industry

In the chemical industry, it is used in the production of fine chemicals and intermediates. Its stability and reactivity make it a valuable tool in the synthesis of high-value compounds.

Mechanism of Action

The mechanism by which tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate exerts its effects involves the protection of functional groups. The tert-butyl group shields the amine or alcohol from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting group can be removed under mild conditions, revealing the original functional group.

Comparison with Similar Compounds

Key Structural Features :

  • Chiral center : The R-configuration at the hydroxyethyl carbon ensures stereoselective reactivity.
  • Protective groups : The tert-butyl carbamate (Boc) group provides stability under basic conditions, while the N-methoxy-N-methylcarbamoyl (Weinreb amide) group facilitates controlled nucleophilic acyl substitution.
  • Hydroxyl functionality : The 2-hydroxyethyl moiety enables further derivatization via oxidation, esterification, or coupling reactions.

Synthesis :
The compound is synthesized through sequential protection and coupling steps. For example, a related enantiomer (S-configuration) was prepared by alkaline hydrolysis of a precursor (compound 22) using 4 M NaOH, followed by neutralization with HCl and extraction with ethyl acetate . Similar methods involving Pd-catalyzed coupling and acid-mediated deprotection have been reported for analogous structures .

Comparison with Structurally Similar Compounds

The following table compares Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate with structurally related carbamates, emphasizing differences in substituents, synthetic routes, and applications:

Compound Name Molecular Formula Molecular Weight Key Features Applications References
This compound C₁₁H₂₁N₂O₅ 261.30 g/mol Chiral R-configuration; Weinreb amide functionality. Intermediate for chiral amino acids, peptidomimetics.
Tert-butyl (S)-1-(2-bromo-3,5-dinitrophenethylcarbamoyl)-2-hydroxyethylcarbamate C₂₂H₂₄BrN₄O₈ 561.35 g/mol Bromo and nitro substituents; photolabile groups. Photochemical synthesis of N-protected α-amino acid amides.
(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate C₁₃H₁₈BrNO₃ 316.19 g/mol 4-Bromophenyl group; lacks Weinreb amide. Cross-coupling reactions; building block for aryl-containing pharmaceuticals.
tert-Butyl (S)-2-hydroxy-[N-(benzylidene)hydrazinyl-carbonyl]-ethylcarbamate C₁₅H₂₀N₃O₄X (X = H) ~310 g/mol Benzylidene hydrazine moiety; layered hydrogen-bonded crystal structure. Study of hydrogen-bonded networks; chiral crystal engineering.
tert-Butyl N,N-diallylcarbamate C₁₁H₁₉NO₂ 197.27 g/mol Diallyl substituents; non-chiral. Polymer chemistry; radical polymerization initiators.

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity

  • Weinreb Amide vs. Bromophenyl Groups : The presence of the N-methoxy-N-methylcarbamoyl group in the target compound allows for controlled nucleophilic additions (e.g., Grignard reactions) to form ketones or aldehydes, unlike the bromophenyl derivative, which is tailored for Suzuki-Miyaura cross-coupling .
  • Photolabile vs. Stable Groups : The 2-bromo-3,5-dinitrophenethyl group in compound 9f enables photochemical cleavage, making it suitable for light-triggered release of bioactive molecules .

Stereochemical Considerations

  • Enantiomeric Specificity : The R-configuration in the target compound contrasts with the S-enantiomer described in . This difference impacts biological activity and synthetic pathways, as seen in the stereoselective synthesis of proteasome inhibitors .

Physical Properties

  • Crystallinity : Compounds like tert-butyl (S)-2-hydroxy-[N-(benzylidene)hydrazinyl-carbonyl]-ethylcarbamate exhibit layered hydrogen-bonded structures, enhancing their utility in crystallography studies .
  • Solubility : The tert-butyl group in all analogs improves solubility in organic solvents, while polar substituents (e.g., hydroxyl, nitro) modulate aqueous solubility.

Notes and Limitations

  • Enantiomeric Contamination : Careful monitoring of reaction conditions (e.g., temperature, catalyst) is required to avoid racemization during synthesis .
  • Functional Group Compatibility : The tert-butyl group limits use in strongly acidic environments, necessitating alternative protective strategies for such applications .

Biological Activity

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the tert-butyl group and carbamate moiety suggests potential interactions with biological targets.

This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Carbamate derivatives are known to inhibit AChE reversibly, which enhances acetylcholine levels at synapses, leading to increased neurotransmission.

Inhibition of Acetylcholinesterase

  • In vitro Studies : Research indicates that this compound shows significant inhibition of AChE activity. For instance, studies have demonstrated IC50 values in the low micromolar range, suggesting potent AChE inhibition compared to standard carbamates like methomyl .
  • Mechanistic Insights : The inhibition mechanism involves the carbamate group forming a covalent bond with the serine residue in the active site of AChE, leading to prolonged effects on cholinergic signaling .

Toxicological Profile

  • Acute Toxicity : Case studies involving acute exposure to carbamate compounds indicate a high lethality rate associated with self-poisoning incidents. For example, a study in Sri Lanka reported minimal variation in lethality rates following carbamate ingestion, highlighting the compound's potential dangers in overdose situations .
  • Behavioral Effects : Animal studies have shown that exposure to this compound can lead to neurobehavioral changes, including seizures and altered locomotion patterns. The CD50 values for convulsant effects were found to be significantly lower than those for lethality, indicating a narrow therapeutic window .

Data Tables

Parameter Value Reference
IC50 (AChE Inhibition)5 µM
LD50 (Acute Toxicity)13 mg/kg
Convulsant Dose (CD50)3.7 mg/kg

Case Studies

  • Guinea Pig Model : In a protective ratio study using guinea pigs, co-administration of atropine and 2-PAM showed protective effects against AChE inhibition caused by related carbamates. This underscores the potential therapeutic applications of AChE inhibitors like this compound in managing poisoning events .
  • Neurobehavioral Assessment : Studies involving Wistar rats indicated that exposure to this compound resulted in significant alterations in motor activity and increased susceptibility to seizures when compared to control groups .

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